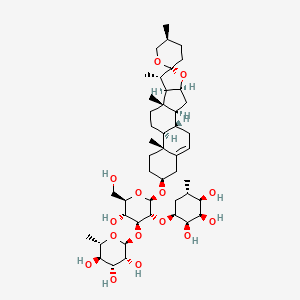

hypoglaucin A

Description

Structure

2D Structure

Properties

Molecular Formula |

C46H74O15 |

|---|---|

Molecular Weight |

867.1 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(1S,2R,3R,4R,5S)-2,3,4-trihydroxy-5-methylcyclohexyl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C46H74O15/c1-20-9-14-46(55-19-20)22(3)32-29(61-46)17-28-26-8-7-24-16-25(10-12-44(24,5)27(26)11-13-45(28,32)6)57-43-41(58-30-15-21(2)33(48)37(52)35(30)50)40(36(51)31(18-47)59-43)60-42-39(54)38(53)34(49)23(4)56-42/h7,20-23,25-43,47-54H,8-19H2,1-6H3/t20-,21-,22-,23-,25-,26+,27-,28-,29-,30-,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41+,42-,43+,44-,45-,46+/m0/s1 |

InChI Key |

SRFKCMVQTOGLCC-NSNPDTTGSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9C[C@@H]([C@H]([C@H]([C@H]9O)O)O)C)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9CC(C(C(C9O)O)O)C)C)C)C)OC1 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Hypoglaucin a

Botanical Origin and Distribution Research

Investigation of Trillium erectum L. as a Natural Source

A thorough review of phytochemical literature and ethnobotanical records does not indicate that Trillium erectum L., commonly known as Red Trillium or Wake Robin, is a natural source of the compound hypoglaucin A. Trillium erectum is native to eastern North America and is recognized for its medicinal use in traditional practices, which is attributed to its content of steroidal saponins (B1172615) and glycosides. nih.govnih.govmountainroseherbs.comusda.govusda.govusda.gov These compounds have been the focus of chemical investigations of the plant, with no mention of this compound.

Exploration of Specific Plant Tissues for Isolation

Research on the distribution of this compound is centered on the ackee fruit (Blighia sapida). Studies have shown that the concentration of this compound varies significantly in different parts of the fruit and at different stages of ripeness. The highest concentrations are found in the unripe arils and seeds of the ackee fruit. As the fruit ripens, the levels of this compound in the arils decrease substantially, rendering it edible.

Table 1: Distribution of this compound in Ackee Fruit (Blighia sapida)

| Plant Tissue | Ripeness Stage | Concentration of this compound (mg/100g fresh weight) |

| Aril | Unripe | 124.4 ± 6.7 natureserve.orgbrit.org |

| Aril | Ripe | 6.4 ± 1.1 natureserve.orgbrit.org |

| Seed | Unripe | 142.8 ± 8.8 natureserve.orgbrit.org |

| Seed | Ripe | 106.0 ± 5.4 natureserve.orgbrit.org |

Advanced Chromatographic and Spectroscopic Isolation Techniques

Application of High-Performance Liquid Chromatography in Isolation

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the quantification of this compound. natureserve.orgwikipedia.org This method has proven effective in separating this compound from other amino acids with similar chromatographic properties, such as isoleucine and leucine. brit.org HPLC analysis is crucial for determining the concentration of this compound in various samples, including plant material and biological fluids. researchgate.net

Utilization of Preparative Chromatography for Compound Purification

Preparative chromatography is a critical step in isolating pure this compound for research and reference standards. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material. The goal of preparative chromatography is to separate and collect the desired compound from a mixture. nih.govtandfonline.com While specific preparative HPLC methods for this compound are not detailed in the provided search results, the general principles of preparative chromatography for natural products are well-established. usda.govusda.govnetworkofnature.org The process typically involves a preliminary purification step, followed by preparative HPLC to achieve a high level of purity.

Research on Extraction and Fractionation Strategies

The extraction of this compound from its natural source, the ackee fruit, is the initial step before any chromatographic analysis or purification. As an amino acid, extraction methods typically involve aqueous or alcoholic solvents. Fractionation strategies are then employed to separate the crude extract into different fractions based on the chemical properties of the constituents. This can involve liquid-liquid partitioning or solid-phase extraction to enrich the fraction containing this compound before further purification by chromatography.

Biosynthetic Pathways and Chemoenzymatic Synthesis Research of Hypoglaucin a

Genetic and Transcriptomic Approaches to Biosynthesis

Currently, no biosynthetic gene clusters associated with the production of hypoglaucin A have been identified or reported in any organism.

As the genes responsible for the biosynthesis of this compound have not been discovered, there has been no functional characterization of the key enzymes involved in its synthetic pathway.

Chemoenzymatic Synthesis and Biotransformation Research

There is a lack of published research on the chemoenzymatic synthesis of this compound, and no studies on its biotransformation have been found.

Research Findings on this compound Remain Elusive Within the Specified Scope

Initial investigations into the chemical compound “this compound,” with a specific focus on its biosynthetic pathways, chemoenzymatic synthesis, and relationship to steroidal scaffolds, have revealed a significant lack of available scientific literature. Extensive searches for a compound with this name have not yielded information that aligns with the requested article structure, particularly concerning the enzymatic modification of steroidal scaffolds or semisynthesis approaches for structural analogs.

The search for "this compound" primarily leads to information related to Daphniphyllum alkaloids, a class of complex triterpenoid (B12794562) alkaloids. nih.govmdpi.comnih.govrsc.orgd-nb.inforsc.orgrsc.orgnih.govcapes.gov.br Within this family, a compound named daphniglaucin C has been noted. nih.gov However, detailed research findings on the specific biosynthetic pathways or chemoenzymatic synthesis of a compound explicitly named "this compound" are not available in the public domain. The existing literature on Daphniphyllum alkaloids predominantly centers on their isolation from natural sources, structural elucidation, and complex total synthesis. nih.govnih.govrsc.org

It is possible that "this compound" is a misspelling of "hypoglycin A," a toxic non-proteinogenic amino acid found in the ackee fruit and certain maple species. researchgate.nett3db.cawikipedia.orgnih.govnih.gov Hypoglycin (B18308) A is known to be the causative agent of Jamaican vomiting sickness. wikipedia.org However, hypoglycin A is not a steroidal compound, and its biosynthesis does not involve steroidal precursors. nih.gov Therefore, a discussion of its synthesis would not fit the provided outline focused on steroidal scaffolds.

Given the constraints to adhere strictly to the provided outline, which presumes a steroidal nature for "this compound," and the absence of scientific data on a compound of this name within that context, it is not possible to generate the requested article. The foundational information required to populate the sections on "Enzymatic Modification of Related Steroidal Scaffolds" and "Semisynthesis Approaches for Structural Analogs" for a compound named "this compound" does not appear to be present in the available scientific literature.

Further research would be contingent on clarifying the precise identity and chemical class of "this compound" to ensure the accurate retrieval and presentation of its biosynthetic and synthetic details. Without this foundational data, any attempt to generate the specified article would not be scientifically accurate or informative.

Mechanisms of Action at the Cellular and Molecular Level

Receptor Binding and Ligand-Target Interactions

The primary and most clearly defined mechanism of action for hypoglaucin A is its role as a chemokine receptor antagonist. nih.gov Research has identified it as an antagonist of the C-X-C chemokine receptor type 3 (CXCR3). nih.govpatsnap.com

CXCR3 is a G protein-coupled receptor (GPCR) found on the surface of various immune cells, including T cells and natural killer cells. patsnap.comresearchgate.net It plays a crucial role in directing the migration of these cells to sites of inflammation in response to binding its natural chemokine ligands: CXCL9, CXCL10, and CXCL11. nih.govpatsnap.com

This compound exerts its effect by binding to the CXCR3 receptor, thereby physically preventing the binding of these chemokines. patsnap.com This action blocks the receptor's activation and inhibits the subsequent intracellular signals that promote immune cell migration. patsnap.commdpi.com Studies on nonpeptidergic antagonists of CXCR3 indicate that this interaction is typically non-competitive. nih.gov Furthermore, this non-competitive antagonism is often accompanied by inverse agonistic properties, meaning the compound can reduce the basal or constitutive activity of the receptor in the absence of a natural ligand. nih.gov

Computational models of antagonist binding to CXCR3 suggest that these molecules occupy a pocket within the receptor's transmembrane helices. mdpi.com This binding is thought to hinder the necessary conformational changes in the receptor, such as the rotation of transmembrane helix 6, which are required for activation upon ligand binding. mdpi.com By blocking CXCR3, this compound effectively disrupts a key process in the inflammatory response.

Modulation of Intracellular Signaling Pathways

By acting as a CXCR3 antagonist, this compound modulates the intracellular signaling cascades that are normally triggered by chemokine binding. These pathways are central to inflammation, immune cell activation, and cell migration. nih.govpatsnap.com The primary consequence of CXCR3 antagonism is the inhibition of signaling pathways that lead to chemotaxis. patsnap.com

While direct and extensive studies on the specific pathways modulated by pure this compound are limited, research on extracts from the Trillium genus provides valuable insights. For instance, extracts from Trillium tschonoskii have been shown to inhibit inflammation by targeting the PI3K/Akt, MARK, and Nrf2/HO-1 pathways. researchgate.net Given that chemokine receptors are known to signal through the PI3K/Akt/mTOR pathway, it is a key candidate for modulation by this compound. mdpi.com

There is no direct research available from the search results that explicitly links this compound to the Epidermal Growth Factor Receptor (EGFR) pathway. However, a strong inferential link exists between this compound and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway due to its antagonism of CXCR3.

The PI3K/Akt/mTOR pathway is a fundamental intracellular signaling axis that regulates a multitude of cellular functions, including the cell cycle, cell growth, proliferation, and survival. wikipedia.orgnih.gov Activation of the pathway typically begins with a signal from a cell surface receptor, which activates PI3K. youtube.com PI3K then phosphorylates membrane lipids to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which acts as a second messenger. nih.gov PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including mTOR. nih.govyoutube.com The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3. wikipedia.org

Multiple lines of evidence show that chemokine receptors, including CXCR3, utilize the PI3K/Akt/mTOR pathway to execute their functions, such as promoting T cell proliferation and survival. mdpi.com Therefore, by blocking the initial signal at the CXCR3 receptor, this compound is expected to inhibit the activation of the entire downstream PI3K/Akt/mTOR cascade. This inhibition would prevent the pro-survival and pro-proliferative signals normally transmitted by this pathway.

The modulation of signaling pathways by this compound leads to changes in the activity of downstream effector molecules and, consequently, the regulation of gene transcription.

Downstream Effectors: The most immediate downstream effect of this compound's antagonism of CXCR3 is the inhibition of chemotaxis, preventing the migration of immune cells. patsnap.com For the PI3K/Akt/mTOR pathway, which is likely inhibited by this compound, the key downstream effectors include:

mTORC1: A protein complex that, when activated, promotes protein and lipid synthesis, leading to cell growth. mdpi.com Its downstream targets include p70S6K and 4EBP1, which are critical for initiating mRNA translation. nih.gov Inhibition of the pathway by this compound would be expected to decrease the activity of these effectors, thus suppressing protein synthesis and cell growth.

FOXO Transcription Factors: Akt can phosphorylate and inactivate Forkhead box O (FOXO) transcription factors, keeping them in the cytoplasm. wikipedia.org When the pathway is inhibited, dephosphorylated FOXO can enter the nucleus and promote the expression of genes involved in cell cycle arrest and apoptosis. wikipedia.org

Transcriptional Regulation: Intracellular signaling pathways serve as a bridge connecting signals received at the cell surface to the transcriptional machinery in the nucleus. wikipedia.org This connection leads to changes in gene expression that mediate the cell's response. While specific studies detailing the transcriptional changes induced by this compound are not available, its inhibitory effect on the CXCR3 and PI3K/Akt/mTOR pathways would logically alter the expression of genes involved in inflammation, cell survival, proliferation, and apoptosis.

Cellular Processes Disruption and Regulation

The impact of this compound on signaling pathways translates into the disruption and regulation of fundamental cellular processes like apoptosis and the cell cycle.

While there is no direct evidence from the provided search results demonstrating that this compound induces apoptosis, studies on related compounds from its source plant, Trillium erectum, strongly suggest a cytotoxic potential. nih.gov Steroidal glycosides isolated from T. erectum have been shown to possess cytotoxic activity against the HL-60 human promyelocytic leukemia cell line. nih.gov This suggests that compounds from this plant, potentially including this compound, can trigger programmed cell death.

Apoptosis can be initiated through two main pathways:

The Extrinsic Pathway: Triggered by external signals, such as the binding of death ligands (e.g., FasL, TNF-α) to cell surface receptors, leading to the activation of initiator caspase-8. mdpi.com

The Intrinsic (Mitochondrial) Pathway: Initiated by intracellular stress signals like DNA damage, which leads to the release of cytochrome c from the mitochondria. mdpi.com This release is controlled by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. mdpi.com

Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. mdpi.com The cytotoxic effects observed with T. erectum extracts imply an ability to engage these apoptotic mechanisms. nih.gov

Cytotoxic Activity of Compounds from Trillium Species

| Source Species | Compound Type | Target Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Trillium erectum | Steroidal Glycosides | HL-60 (Human Leukemia) | Cytotoxic Activity / Cell Death | nih.gov |

| Trillium tschonoskii | Extracts | Various | Augmentation of Apoptosis | researchgate.net |

Specific studies on the effect of this compound on the cell cycle have not been identified in the search results. However, its known and inferred mechanisms of action strongly suggest an ability to perturb cell cycle progression. The PI3K/Akt/mTOR pathway is a critical regulator of the cell cycle, promoting progression from the G1 phase to the S phase. wikipedia.org Inhibition of this pathway is known to cause cell cycle arrest.

Furthermore, G protein-coupled receptors, the class to which CXCR3 belongs, are known to initiate signals that can lead to cell cycle arrest in the G1 phase. nih.govnih.gov As an antagonist, this compound would block these proliferative signals. By inhibiting key pathways like PI3K/Akt/mTOR, this compound would likely prevent cells from passing the G1 checkpoint, thus halting proliferation. This is consistent with the cytotoxic activity observed in compounds from the same genus. researchgate.netnih.gov

Table of Mentioned Compounds

Mitochondrial Dysfunction Research

This compound's toxicity is intrinsically linked to its effects on mitochondrial function. Upon ingestion, this compound is metabolized in the liver to its active toxic form, methylenecyclopropylacetyl-CoA (MCPA-CoA). This metabolite is a potent inhibitor of mitochondrial fatty acid β-oxidation, the primary pathway for energy production from fatty acids.

The primary mechanism of this inhibition is the irreversible inactivation of several key mitochondrial enzymes. MCPA-CoA specifically targets and inhibits various acyl-CoA dehydrogenases, which are crucial for the breakdown of fatty acids. researchgate.net This inhibition disrupts the cell's ability to metabolize fatty acids, leading to a cascade of detrimental effects. The blockage of fatty acid oxidation results in an accumulation of fatty acid intermediates within the mitochondria, which can be toxic to the cell.

Furthermore, the disruption of β-oxidation leads to a severe energy deficit, as the cell is unable to produce sufficient ATP from fatty acid metabolism. This energy depletion is particularly critical during periods of fasting or increased energy demand. The lack of ATP production from fatty acids forces the body to rely heavily on glucose for energy, leading to rapid depletion of glycogen (B147801) stores and subsequent severe hypoglycemia. The inability to generate ketones as an alternative energy source, due to the block in fatty acid oxidation, exacerbates the hypoglycemic state.

Interaction with Cellular Macromolecules (e.g., Proteins, Lipids, Nucleic Acids)

The primary interaction of this compound's toxic metabolite, MCPA-CoA, at the molecular level is with proteins, specifically mitochondrial enzymes. Research indicates that MCPA-CoA forms covalent adducts with these enzymes, leading to their irreversible inactivation. researchgate.net This covalent modification is a key step in the toxic mechanism of this compound.

The reactive nature of the methylenecyclopropyl group in MCPA-CoA makes it susceptible to nucleophilic attack by amino acid residues within the active sites of target enzymes. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, rendering the enzyme non-functional. While the primary targets are acyl-CoA dehydrogenases, it is plausible that MCPA-CoA could also interact with other mitochondrial proteins containing reactive nucleophilic residues.

There is less direct evidence in the available literature regarding the specific interactions of this compound or its metabolites with lipids and nucleic acids. However, the accumulation of fatty acid intermediates due to the inhibition of β-oxidation can lead to secondary effects on cellular membranes. This lipid overload can alter membrane fluidity and function, contributing to cellular damage. Direct covalent modification of lipids or nucleic acids by this compound or MCPA-CoA has not been a primary focus of the research reviewed.

Structure-Activity Relationship (SAR) Research at a Molecular Level

The unique chemical structure of this compound is central to its biological activity. Structure-activity relationship (SAR) studies, which involve synthesizing and testing analogs of a compound, help to elucidate the key structural features required for its toxic effects.

The presence of the cyclopropane (B1198618) ring is a critical feature of this compound's toxicity. This strained ring system contributes to the reactivity of the molecule, particularly after its conversion to MCPA-CoA. The double bond within the methylenecyclopropyl moiety is also thought to be essential for the irreversible inhibition of acyl-CoA dehydrogenases.

Studies on related cyclopropyl (B3062369) amino acids have shown that modifications to the cyclopropane ring or the amino acid side chain can significantly alter biological activity. For instance, the stereochemistry of the molecule is crucial. Natural this compound has a specific stereoisomeric configuration, and changes to this configuration can reduce or eliminate its toxicity.

The conversion of the amino acid moiety to a CoA thioester is a prerequisite for its inhibitory activity. This highlights the importance of the propionic acid side chain, which allows for the metabolic activation of the molecule within the mitochondria. Any structural modification that prevents this bioactivation would likely render the compound non-toxic.

Interactive Data Table of Key Structural Features and Their Importance:

Preclinical Pharmacological and Biological Activities Excluding Human Clinical Data

In Vitro Efficacy Studies

Cytotoxic and Anti-proliferative Activity in Cell Line Models

Hypoglaucin A, a diosgenin (B1670711) glycoside, has demonstrated notable cytotoxic effects in preclinical studies. Research has identified its potential to inhibit the proliferation of cells, a key area of investigation in the search for new therapeutic agents.

In a study evaluating a range of natural product inhibitors, this compound was identified as having significant activity. Specifically, its inhibitory concentration (IC50) value was determined to be 0.47 µM. nih.govresearchgate.net This value represents the concentration of this compound required to inhibit the observed biological process by 50%. In the same study, for comparison, the IC50 values for related diosgenin glycosides, dioscin (B1662501) and kallstroemin D, were 2.1 µM and 3 µM, respectively, indicating a potent activity for this compound. nih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.47 |

| Dioscin | 2.1 |

| Kallstroemin D | 3 |

Data sourced from a study on natural product inhibitors of the CXCR3 receptor. nih.govresearchgate.net

Anti-inflammatory Response in Cellular Assays

The potential anti-inflammatory activity of this compound is linked to its ability to act as an antagonist of the chemokine receptor CXCR3. nih.govresearchgate.net The CXCR3 receptor and its ligands, such as IP-10 (CXCL10), are key players in the inflammatory process, mediating the recruitment of immune cells like T-lymphocytes to sites of inflammation. nih.govresearchgate.net By blocking the interaction between IP-10 and CXCR3, this compound can potentially disrupt this inflammatory cascade.

The potency of this antagonism has been quantified, with this compound exhibiting a pIC50 value of 5.7 for its activity on the human CXCR3 receptor. guidetopharmacology.org The pIC50 is the negative logarithm of the IC50 value, and this figure provides a standardized measure of antagonist potency.

Antioxidant Activity Evaluation in Cellular Systems

Based on the conducted literature search, no specific in vitro studies evaluating the antioxidant activity of this compound in cellular systems have been identified.

Immunomodulatory Effects in Immune Cell Cultures

The immunomodulatory effects of this compound are intrinsically linked to its antagonism of the CXCR3 receptor, a mechanism also central to its anti-inflammatory potential. nih.govresearchgate.net The CXCR3 receptor is prominently expressed on various immune cells, including T cells and natural killer (NK) cells, and plays a crucial role in directing their migration and function. researchgate.net

By inhibiting the CXCR3 receptor, this compound can modulate the immune response. This was demonstrated in a binding assay using 125I IP-10/CXCR3, where this compound was shown to block the interaction of the IP-10 ligand with the receptor. nih.govresearchgate.net This action suggests that this compound could influence the trafficking and activation of T-lymphocytes, thereby exerting an immunomodulatory effect. The measured pIC50 value for this interaction was 5.7. guidetopharmacology.org

Table 2: Immunomodulatory Activity of this compound

| Target Receptor | Action | pIC50 |

|---|---|---|

| CXCR3 | Antagonist | 5.7 |

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org

Antiviral and Antimicrobial Research in Model Systems

While some steroidal saponins (B1172615) have been noted for their potential antiviral properties, specific research on the antiviral or antimicrobial activity of this compound in model systems was not identified in the conducted search of scientific literature. researchgate.net

Bone Resorption Inhibition in Organ Culture Systems

No specific in vitro studies on the effect of this compound on bone resorption in organ culture systems were found in the reviewed scientific literature.

Advanced Research Methodologies and Techniques

Analytical Chemistry Techniques for Qualitative and Quantitative Analysis

Precise and reliable analytical methods are fundamental for the study of hypoglaucin A. These techniques enable researchers to isolate, identify, and quantify the compound in complex matrices such as plant extracts and biological fluids.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of natural products like this compound. tocris.comabcam.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide critical information about the chemical environment of hydrogen and carbon atoms within the molecule. For instance, the ¹³C NMR spectrum of a this compound standard has been used to confirm the presence of its two diastereomers. nih.gov

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, which is crucial for assembling the complete molecular structure. tocris.comabcam.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) help distinguish between CH, CH₂, and CH₃ groups. Correlation spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. For long-range correlations, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is used. These experiments were instrumental in characterizing the structurally related dipeptide, hypoglycin (B18308) B, by comparing its spectral data to that of its constituent amino acid, this compound. researchgate.net

| NMR Technique | Purpose in this compound Research | Reference |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of hydrogen and carbon atoms; used to identify the presence of diastereomers. | nih.gov |

| DEPT | Distinguishes between CH, CH₂, and CH₃ carbon signals. | researchgate.net |

| gCOSY | Identifies proton-proton (H-H) spin coupling correlations to map out adjacent protons. | researchgate.net |

| gHSQC | Correlates protons to their directly bonded carbons (one-bond C-H correlation). | researchgate.net |

| gHMBC | Shows correlations between carbons and protons over two to three bonds, establishing long-range connectivity. | researchgate.net |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the sensitive detection and quantification of this compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) methods, which involve monitoring specific precursor-to-product ion transitions, provide high selectivity and are used for accurate quantification in complex samples like ackee fruit extracts. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. nih.govnih.gov Ultra-high performance liquid chromatography (UHPLC) coupled with HRMS/MS has been developed for quantifying this compound in biological samples like whole blood and milk. nih.govresearchgate.net These methods are highly sensitive, with some achieving limits of detection (LOD) in the sub-microgram per liter range. For example, one validated UHPLC-HRMS/MS method for whole blood reported a detection limit of 0.35 µg/L. nih.govresearchgate.net These advanced techniques are crucial for toxicological investigations and for confirming exposure in cases of suspected poisoning. nih.govnih.gov

| Technique | Matrix | Reported Limit of Detection (LOD) / Quantification (LOQ) | Reference |

|---|---|---|---|

| LC-MS/MS | Ackee Fruit | MDL: 0.63 µg/g; MQL: 1.9 µg/g | nih.gov |

| UHPLC-HRMS/MS | Whole Blood | LOD: 0.35 µg/L | nih.govresearchgate.net |

| UPLC-MS/MS | Maple Samples | LOQ: 16.4 µg/kg | nih.gov |

| HPLC-MS/MS | Human Plasma | LOD: 0.330 ng/mL; LRL: 1.00 ng/mL | wisc.edu |

| UPLC-MS/MS | Cow's Milk | LOQ: 1.12 µg/L | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of this compound. nih.gov When used for quantification, HPLC is most often coupled with a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity. nih.govwisc.edu However, HPLC methods with UV detection have also been developed. tocris.com

For purity assessment, HPLC can resolve this compound from other compounds present in a sample. Method development often focuses on optimizing the stationary phase (column), mobile phase composition, and flow rate. For instance, a rapid LC-MS/MS method was developed using a mixed-mode analytical column that retains the amino acid without the need for pre-column derivatization, a step often required to improve chromatographic behavior. nih.gov The method demonstrated good accuracy, with average recoveries for spiked samples ranging from 70-120%. nih.govfrontiersin.org Such validated HPLC methods are essential for quality control and for ensuring the accuracy of toxicological data. wisc.edu

| Parameter | Value/Description | Reference |

|---|---|---|

| Column | Acclaim™ Trinity™ Q1 (3 µm, 100 x 3 mm) | nih.gov |

| Mobile Phase A | 1:9 water:acetonitrile + 5 mM ammonium (B1175870) formate (B1220265) pH 2.9 | nih.gov |

| Mobile Phase B | 3:7 water:acetonitrile + 50 mM ammonium formate pH 2.9 | nih.gov |

| Flow Rate | 0.5 mL/min to 1 mL/min gradient | nih.gov |

| Injection Volume | 1 µL | nih.gov |

| Run Time | ~15 minutes | nih.gov |

Cell-Based and Biochemical Assay Development

To understand the biological activity and toxic mechanisms of this compound, researchers utilize various cell-based and biochemical assays. These in vitro methods allow for the controlled investigation of the compound's effects on cellular health, proliferation, and modes of cell death.

Cell viability and proliferation assays are foundational tools in toxicology for assessing a compound's cytotoxicity. tocris.comnih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are two of the most common colorimetric methods used. researchgate.netthermofisher.com

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, viable cells into a purple formazan (B1609692) product. thermofisher.comresearchgate.net The quantity of this formazan, measured by absorbance, is proportional to the number of living cells. researchgate.net The CCK-8 assay operates on a similar principle but uses a more water-soluble tetrazolium salt (WST-8) that produces a water-soluble orange formazan dye. tocris.comkumc.edu This offers advantages such as higher sensitivity and lower cytotoxicity of the reagent itself, allowing for longer incubation times. tocris.comthermofisher.com These assays are crucial in drug discovery and toxicology to determine the concentration at which a substance inhibits cell growth or is overtly toxic, often expressed as an IC₅₀ value. qmul.ac.uk While these are standard techniques for evaluating cytotoxicity, specific published studies detailing the IC₅₀ of this compound using MTT or CCK-8 assays on various cell lines were not prominently identified.

Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of individual cells within a population. researchgate.netresearchgate.net It is widely used to investigate how a toxic compound affects fundamental cellular processes like the cell cycle and programmed cell death (apoptosis).

To analyze the cell cycle, cells are treated with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells, measured by the cytometer, is proportional to their DNA content, allowing researchers to quantify the percentage of cells in the G0/G1, S (synthesis), and G2/M phases of the cell cycle. researchgate.netresearchgate.net A compound that causes cell cycle arrest at a particular phase can be identified by an accumulation of cells in that peak. frontiersin.org

Apoptosis can be detected using assays like the Annexin V/PI co-staining method. researchgate.netnih.gov In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. researchgate.net Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and can identify these early apoptotic cells. researchgate.netnih.gov Propidium iodide is used simultaneously to identify late apoptotic or necrotic cells, which have lost membrane integrity. researchgate.net This dual-staining allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). researchgate.net Although flow cytometry is a standard and critical tool for mechanistic toxicology, specific research applying these methods to analyze the effects of pure this compound on cell cycle progression and apoptosis induction is not extensively documented in publicly available literature.

Western Blotting for Protein Expression and Phosphorylation Profiling

Western blotting is a cornerstone technique to investigate how this compound may alter protein expression and signaling pathways within cells. As an antagonist of CXCR3, the effects of this compound would likely be studied in the context of CXCR3-mediated signaling.

Detailed Research Findings: While specific Western Blot analyses for this compound are not extensively documented in publicly available literature, the known signaling pathways of CXCR3 allow for a clear hypothesis of which proteins would be of interest. CXCR3 activation by its ligands (CXCL9, CXCL10, and CXCL11) triggers several downstream signaling cascades that are crucial for cell migration and inflammatory responses. nih.gov

A key pathway involves the phosphorylation and activation of kinases such as p44/42 MAPK (ERK) and Akt. nih.gov Therefore, researchers would typically treat CXCR3-expressing cells with a CXCR3 ligand in the presence or absence of this compound. Cell lysates would then be subjected to Western blotting using antibodies specific to the phosphorylated (activated) forms of these proteins. A successful antagonism by this compound would be expected to show a decrease in the phosphorylation of ERK and Akt, similar to the effects observed with other CXCR3 antagonists. nih.govnih.gov

Furthermore, Western blotting can be employed to analyze the expression levels of proteins involved in inflammatory and pathological processes regulated by CXCR3. For instance, in studies of intestinal dysfunction, the inhibition of CXCR3 has been shown to affect the expression of tight junction proteins like Claudin-1 and signaling proteins within the NF-κB pathway, such as p65. nih.govresearchgate.net Future studies on this compound would likely investigate its impact on these and other relevant proteins to understand its full biological effect.

Gene Expression Analysis (e.g., RT-PCR) for Transcriptional Changes

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly quantitative RT-PCR (qPCR), is a sensitive method to measure changes in gene expression at the mRNA level. This technique would be invaluable in understanding how this compound modulates cellular functions by altering the transcription of specific genes.

Detailed Research Findings: The antagonism of CXCR3 by compounds like this compound is expected to alter the expression of genes regulated by this receptor. The CXCR3 signaling axis is known to influence the expression of various genes involved in inflammation, immune responses, and cell proliferation. For example, the expression of pro-inflammatory cytokines such as IL-6 and TNF-α are known to be downstream of CXCR3 activation in certain contexts. nih.gov

In Silico and Computational Approaches

Computational methods are increasingly used to predict the mechanisms of action of natural compounds and to model their interactions with biological targets.

Network Pharmacology for Mechanism Prediction

Network pharmacology is a powerful in silico approach that integrates data from pharmacology, bioinformatics, and systems biology to predict the potential mechanisms of action of a drug or compound. researchgate.net

Detailed Research Findings: A network pharmacology study for this compound would begin by identifying its known target, CXCR3. nih.govresearchgate.net From there, a network of interactions would be constructed, linking the target to associated genes, proteins, and pathways. This "drug-target-disease" network can help to predict the potential therapeutic applications of the compound. For CXCR3 antagonists, network pharmacology can reveal connections to various inflammatory and autoimmune diseases, as well as some cancers where CXCR3 is implicated. researchgate.nettandfonline.com This approach allows for a holistic understanding of how inhibiting a single target can have wide-ranging effects on complex biological systems.

Table 1: Illustrative Network Pharmacology Concepts for this compound

| Component | Description | Relevance to this compound |

|---|---|---|

| Drug | This compound | A natural steroidal glycoside. |

| Known Target | CXCR3 | This compound is a known antagonist of this receptor. nih.gov |

| Predicted Interacting Proteins | Proteins in the CXCR3 signaling pathway (e.g., G-proteins, kinases like ERK and Akt, transcription factors like NF-κB). | Inhibition of CXCR3 by this compound would modulate the activity of these proteins. |

| Associated Pathways | Chemokine signaling pathway, T-cell migration, inflammatory response pathways. | This compound is predicted to modulate these pathways. |

| Predicted Disease Associations | Autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), transplant rejection, certain cancers. | These are diseases where CXCR3 is known to play a pathological role. nih.govresearchgate.net |

Molecular Docking and Dynamics Simulations for Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. researchgate.net This is often followed by molecular dynamics simulations to understand the stability and dynamics of the ligand-receptor complex.

Detailed Research Findings: For this compound, molecular docking studies would be performed to model its interaction with the CXCR3 receptor. Since the crystal structure of CXCR3 is available, researchers can use this to predict the binding site and interactions of this compound. Such studies have been performed for other CXCR3 antagonists and have provided insights into the key amino acid residues involved in binding. mdpi.comcore.ac.uk

A molecular docking simulation for this compound would likely show it binding within the transmembrane domain of the CXCR3 receptor, a common feature for small-molecule allosteric modulators of chemokine receptors. nih.gov The simulation would highlight specific interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and the amino acid residues of CXCR3. This information is crucial for understanding the basis of its antagonistic activity and for the potential design of more potent derivatives.

Table 2: Key Parameters in Molecular Docking of this compound

| Parameter | Description | Predicted Outcome for this compound |

|---|---|---|

| Target Protein | CXCR3 Receptor | The known biological target. |

| Ligand | This compound | The compound being studied. |

| Binding Affinity (IC50) | 0.47 µM | Experimentally determined concentration for 50% inhibition. nih.gov |

| Predicted Binding Site | Allosteric site within the transmembrane helices | Common for small-molecule antagonists of chemokine receptors. |

| Key Interacting Residues | Specific amino acids in the CXCR3 binding pocket | To be determined by docking simulations, but likely to involve residues identified for other antagonists. |

Preclinical Animal Model Development and Application

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of a compound before any human trials.

Establishment of Relevant Disease Models

Given that this compound is an antagonist of CXCR3, relevant preclinical animal models would be those of diseases where CXCR3 is known to play a significant role.

Detailed Research Findings: The CXCR3 pathway is implicated in a variety of diseases, and numerous animal models exist to study these conditions. For instance, to test the anti-inflammatory effects of this compound, researchers could use mouse models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, or collagen-induced arthritis for rheumatoid arthritis. oup.comacs.org In these models, antagonism of CXCR3 has been shown to ameliorate disease severity.

Other relevant models could include those for inflammatory bowel disease, psoriasis, and transplant rejection, where CXCR3-mediated recruitment of T-cells is a key pathological feature. nih.govclinicalresearchnewsonline.com In the context of cancer, since CXCR3 can promote metastasis in some tumor types, animal models of cancer metastasis could also be employed to investigate the potential anti-cancer effects of this compound. researchgate.net The choice of model would depend on the specific therapeutic indication being investigated for this compound.

In Vivo Imaging Techniques for Efficacy Monitoring

Currently, there is a notable lack of published research specifically detailing the use of in vivo imaging techniques for monitoring the efficacy of this compound. While non-invasive imaging modalities such as positron emission tomography (PET) and magnetic resonance spectroscopy (MRS) are established methods for studying the disposition of drugs in the body, their application to this compound has not been documented in available scientific literature. nih.gov These techniques are powerful tools in clinical drug development for assessing tissue-specific distribution and metabolism, which can be crucial for understanding therapeutic efficacy. nih.gov The absence of such studies on this compound indicates a potential area for future research to visualize its distribution and pharmacological effects in real-time within a living organism.

Ex Vivo Analysis of Tissues and Organs from Animal Studies

Ex vivo analysis of tissues from animal models provides critical insights into the distribution and metabolic impact of this compound. Studies in horses suffering from atypical myopathy, a condition caused by the ingestion of hypoglycin A, have utilized such methods to understand the toxin's activity. nih.gov

In a notable study, various tissues were collected at necropsy from horses that had died from atypical myopathy. The concentrations of hypoglycin A and its metabolites, including methylenecyclopropylacetyl-carnitine (MCPA-carnitine) and methylenecyclopropylformyl-carnitine (MCPF-carnitine), were quantified in these samples. The analysis revealed that the activation of the protoxin hypoglycin A into its toxic metabolites occurs predominantly in skeletal muscles. This was evidenced by the significantly high concentrations of MCPA-carnitine and MCPF-carnitine in this tissue type compared to others. nih.gov

Conversely, the concentration of unmetabolized hypoglycin A was found to be markedly higher in parenchymal tissues and cardiac muscle, suggesting lower metabolic activation in these organs compared to skeletal muscle. nih.gov For instance, the level of MCPA-carnitine in the cardiac muscle was, on average, only 1.3% of the simultaneously present hypoglycin A. nih.gov The persistence of a significant amount of unmetabolized hypoglycin A across all analyzed organs suggests that the metabolic conversion process may be a rate-limiting step and a potential target for therapeutic intervention. nih.gov

The detailed tissue-specific distribution highlights the skeletal muscle as the primary site of toxic metabolite accumulation and subsequent damage. This targeted accumulation explains the severe muscle damage observed in atypical myopathy. nih.gov

Table of Compound Distribution in Equine Tissues

The following interactive table summarizes the distribution of this compound and its metabolites in various tissues from horses with atypical myopathy, as detailed in the research findings.

| Compound | Tissue | Concentration Range (nmol/kg or nmol/L) | Key Finding |

| Hypoglycin A (HGA) | Skeletal Muscle | Varies | Present, but lower than its metabolites |

| Hypoglycin A (HGA) | Cardiac Muscle | Varies | Markedly higher concentration than its active metabolites |

| Hypoglycin A (HGA) | Parenchymal Tissues | Varies | Markedly higher concentration than its active metabolites |

| MCPA-carnitine | Skeletal Muscle | Very High | Indicates primary site of protoxin activation |

| MCPA-carnitine | Cardiac Muscle | Low (avg. 1.3% of HGA) | Lower metabolization compared to skeletal muscle |

| MCPF-carnitine | Skeletal Muscle | Very High | Indicates primary site of protoxin activation |

This table is based on data reported in a study on horses that died from atypical myopathy. The concentrations are expressed in nmol/kg for tissues and nmol/L for fluid samples. nih.gov

Future Research Directions and Theoretical Implications

Untapped Biological Activities and Therapeutic Potential beyond Current Findings

While the anticancer properties of steroidal glycosides are an area of active research, the full spectrum of hypoglaucin A's bioactivity remains largely untapped. nih.govresearchgate.net The primary source of this compound, Pueraria thomsonii, has a long history in traditional medicine for treating conditions analogous to "wasting and thirsting disorder," now recognized as diabetes. mdpi.comnih.gov Modern studies on extracts and isolated compounds from P. thomsonii, such as polysaccharides and flavonoids, have demonstrated significant antidiabetic effects. nih.govrsc.orgresearchwithrutgers.comnih.gov These compounds have been shown to improve fasting blood glucose, increase insulin (B600854) levels, regulate insulin resistance via the PPAR signaling pathway, and beneficially modulate gut microbiota in diabetic mouse models. mdpi.comnih.govrsc.orgnih.gov

Given that glycoside derivatives from P. thomsonii have shown potential in controlling type 2 diabetes, a crucial future direction is the systematic investigation of this compound for similar antidiabetic and metabolic regulatory activities. rsc.org Research should explore its effects on glucose metabolism, insulin sensitivity, and related signaling pathways like PI3K/AKT. nih.gov Furthermore, the diverse pharmacological activities reported for steroidal glycosides in general—including immunomodulatory, neuroprotective, and anti-inflammatory effects—suggest that this compound may possess a broader therapeutic profile than currently known. nih.govnih.gov

Comprehensive Elucidation of Biosynthetic Pathways

The precise biosynthetic pathway of this compound, like many complex steroidal saponins (B1172615), is not fully elucidated. nih.gov Plant steroids are typically synthesized from sterols via the cycloartenol (B190886) pathway, which itself begins with the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways producing 2,3-oxidosqualene. researchgate.netresearchgate.net The subsequent formation of steroidal saponins involves a series of hydroxylation, oxidation, and glycosylation reactions catalyzed by enzymes like Cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs). nih.govresearchgate.net

A roadmap for this research can be found in studies on other secondary metabolites within the Pueraria genus, such as puerarin (B1673276). nih.govnih.govmdpi.comresearchgate.netmdpi.com The biosynthesis of puerarin involves the phenylpropanoid and isoflavone (B191592) pathways, and researchers have used integrated metabolomic and transcriptomic analyses to identify key enzymes (e.g., 8-C-glucosyltransferase) and regulatory transcription factors (e.g., MYB and AP2/ERF families) that control its production in Pueraria montana var. thomsonii. nih.govmdpi.com

Future research on this compound should adopt a similar systems biology approach. nih.gov This would involve:

Transcriptome sequencing of P. thomsonii to identify candidate genes for CYP450s, UGTs, and other enzymes involved in steroid modification.

Metabolomic profiling to identify precursor molecules and metabolic intermediates.

Functional genomics to verify the roles of candidate genes and transcription factors, which are known to be key regulators in the biosynthesis of steroidal saponins. nih.gov

Elucidating this pathway is not only of fundamental scientific interest but also provides the genetic tools for enhancing the production of this compound through metabolic engineering and synthetic biology. nih.govwikipedia.orgacs.org

Rational Design of this compound Derivatives and Analogs for Enhanced Biological Activity

Rational design offers a powerful strategy to optimize the therapeutic properties of natural products like this compound. nih.gov Structural modifications to both the steroidal aglycone and the sugar moieties can lead to derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

Key strategies for future research include:

Modification of the Glycoside Moiety: The type, number, and linkage of sugar units are known to be critical for the biological activity of steroidal glycosides. rsc.org Research has shown that even minor changes to the carbohydrate chain can significantly alter bioactivity. mdpi.com Synthesizing a library of this compound analogues with varied sugar chains would allow for a detailed structure-activity relationship (SAR) study to identify the optimal glycosylation pattern for specific therapeutic targets.

Modification of the Steroidal Skeleton: The steroidal nucleus is essential for activity, and modifications at various positions can enhance efficacy. scribd.comuomustansiriyah.edu.iq For example, introducing specific functional groups (e.g., hydroxyl groups at C-11 or C-17) or unsaturation in the rings can modulate glucocorticoid or anti-inflammatory activity. scribd.com SAR studies on other steroids have shown that such modifications can fine-tune receptor binding and biological response. mdpi.comresearchgate.net Creating this compound derivatives with targeted changes to the steroid core could enhance its anticancer or potential antidiabetic effects.

Creation of Hybrid Molecules: A promising strategy involves creating hybrid compounds by combining the this compound scaffold with other pharmacophores, such as azoles, to potentially enhance anticancer activity and overcome drug resistance. nih.gov

These rationally designed derivatives would require rigorous testing to evaluate their potency and cytotoxicity against various cancer cell lines and in models of metabolic disease. tubitak.gov.trresearchgate.net

Integration of Omics Data for Systems-Level Understanding of Action

To move beyond a single-target mechanism and understand the holistic impact of this compound on biological systems, an integrated multi-omics approach is essential. nygen.ionashbio.com Systems pharmacology aims to understand drug action from the molecular level of drug-target interactions to the emergent properties of entire biological networks. springernature.com This requires combining genomics, transcriptomics, proteomics, and metabolomics data to build a comprehensive picture of a drug's mechanism of action. nih.govnih.gov

A future research pipeline for this compound could involve:

Target Identification: Using proteomics and metabolomics to identify the primary binding proteins and metabolic pathways directly perturbed by this compound.

Pathway Analysis: Employing transcriptomics (RNA-seq) to measure changes in gene expression and proteomics to measure changes in protein levels following treatment. This would reveal the downstream signaling cascades and cellular pathways that are modulated.

Network Construction: Integrating the multi-omics datasets to construct interaction networks. nih.gov This can reveal non-obvious connections between the drug's initial targets and its ultimate phenotypic effects, identify biomarkers for drug response, and predict potential off-target effects. nygen.ionashbio.com

This systems-level view is critical for understanding the full therapeutic potential of this compound and for identifying patient populations most likely to benefit from treatment. nygen.io

Exploration of Epigenetic and Gene Regulatory Effects

Natural products are increasingly recognized as potent modulators of the epigenome, influencing gene expression without altering the DNA sequence itself. nih.govrsc.orgresearchgate.net These epigenetic mechanisms, primarily DNA methylation and histone modifications (e.g., acetylation and methylation), play a crucial role in the development of diseases like cancer and metabolic disorders. nih.govmdpi.com

Future investigations should explore whether the biological effects of this compound are mediated through epigenetic regulation. Key research questions include:

Does this compound treatment alter global or gene-specific DNA methylation patterns?

Does it affect the activity of histone-modifying enzymes, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), histone methyltransferases (HMTs), or demethylases (HDMs)? nih.gov

Could this compound indirectly influence the epigenome by altering the levels of key metabolites (e.g., acetyl-CoA, S-adenosylmethionine) that serve as essential co-factors for these enzymes? rsc.org

Many natural compounds, including flavonoids, terpenes, and alkaloids, have been shown to modulate the expression and activity of epigenetic enzymes like EZH2 and LSD1, leading to anticancer effects. nih.gov Given that this compound is a steroidal glycoside, exploring its potential to act as an "epidrug" represents a novel and promising avenue of research that could uncover new mechanisms for its therapeutic activity. nih.govmdpi.com

Comparative Research with Other Natural Product Steroidal Glycosides

To understand the unique therapeutic properties of this compound, it is essential to conduct comparative studies with other structurally related steroidal glycosides. nih.gov Such research allows for the determination of structure-activity relationships that distinguish this compound from other compounds in its class, such as cardiac glycosides or other saponins. nih.govmdpi.com

Key areas for comparative research include:

Anticancer Activity and Selectivity: A systematic comparison of the cytotoxicity of this compound against a panel of cancer cell lines versus that of other well-known steroidal glycosides (e.g., digoxin, digitoxin, dioscin). nih.govnih.govnih.gov This would establish its relative potency and, crucially, its selectivity for cancer cells over normal cells.

Mechanism of Action: Investigating whether this compound shares mechanisms with other steroidal glycosides, such as the inhibition of Na+/K+-ATPase, or if it possesses a unique mode of action. researchgate.netresearchgate.net

Role of the Glycosidic Moiety: Comparing this compound with its aglycone (the steroid part without the sugar) and with other glycosides that share the same aglycone but have different sugar chains. rsc.org This would clarify the specific contribution of the carbohydrate portion to its solubility, bioavailability, and biological activity. mdpi.com

This comparative approach will not only highlight the unique features of this compound but will also contribute to a broader understanding of how structural diversity within the steroidal glycoside family translates into a wide array of biological functions. mdpi.com

Conclusion

Summary of Key Academic Research Achievements for Hypoglaucin A

The primary and most significant academic research achievement concerning this compound is its identification as a natural product antagonist of the chemokine receptor CXCR3. A 2005 study by Ondeyka et al., published in the Journal of Biomolecular Screening, detailed the discovery of several natural product inhibitors of the CXCR3 receptor. nih.gov

In this study, this compound, a steroidal glycoside, was found to block the interaction of the ligand IP-10 with the CXCR3 receptor. nih.gov The inhibitory concentration (IC50) of this compound was determined to be 0.47 µM, indicating potent activity. nih.govresearchgate.net This research highlighted this compound as one of several diosgenin (B1670711) glycosides with this specific biological activity. nih.govresearchgate.netresearchgate.net The chemokine receptor CXCR3 and its ligands are involved in inflammatory processes, and blocking this interaction has been hypothesized as a potential therapeutic strategy for conditions such as multiple sclerosis, atherosclerosis, and organ transplant rejection. nih.gov

Beyond this specific finding, there is a notable absence of published research on other biological activities, mechanisms of action, or potential therapeutic applications of this compound.

Identification of Critical Knowledge Gaps and Future Research Priorities

The limited body of research on this compound inherently creates a wide array of knowledge gaps. The following are critical areas where future research is needed:

Total Synthesis and Analogue Development: There are no published reports on the total synthesis of this compound. A successful synthetic route would be crucial for producing larger quantities of the compound for further study and would enable the creation of analogues to explore structure-activity relationships.

Comprehensive Biological Profiling: The current knowledge of this compound's biological activity is confined to its antagonism of the CXCR3 receptor. guidetopharmacology.org Comprehensive screening against a wider range of biological targets is necessary to understand its full pharmacological profile.

Mechanism of Action Studies: Detailed mechanistic studies are required to elucidate precisely how this compound interacts with the CXCR3 receptor and to identify any potential off-target effects.

Biosynthesis Pathway: Investigation into the biosynthetic pathway of this compound in Tacca chantrieri could provide insights into its natural production and potentially lead to biotechnological methods for its synthesis.

Pharmacokinetics and In Vivo Efficacy: There is no available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Furthermore, its efficacy in in vivo models of inflammatory diseases has not been explored.

Broader Academic Impact of this compound Research on Natural Product Drug Discovery and Chemical Biology

The research on this compound, though limited, contributes to the broader field of natural product drug discovery by:

Highlighting the Chemical Diversity of Natural Products: The identification of this compound as a potent CXCR3 antagonist underscores the value of screening natural product libraries to find novel chemical scaffolds for drug development. nih.gov

Providing a Lead for CXCR3 Antagonist Development: As a validated hit, this compound serves as a starting point for the development of new therapeutics targeting the CXCR3 receptor for inflammatory and autoimmune diseases. nih.gov

The potential impact on chemical biology is currently unrealized due to the lack of further research. Should a total synthesis be developed, this compound could become a valuable chemical probe for studying the role of the CXCR3 receptor in health and disease.

Q & A

Q. What are the established protocols for isolating hypoglaucin A from natural sources?

this compound is typically isolated using solvent-based extraction methods. Key parameters include optimizing solvent polarity (e.g., methanol or ethanol-water mixtures) and extraction time to maximize yield while minimizing degradation. Post-extraction purification often involves techniques like column chromatography or HPLC, with yield quantification via spectrophotometry or mass spectrometry (MS) . Researchers should validate extraction efficiency using spike-and-recovery experiments and report solvent-to-sample ratios to ensure reproducibility .

Q. How is the molecular structure of this compound characterized in current research?

Structural elucidation relies on spectroscopic methods such as nuclear magnetic resonance (NMR) for atomic-level resolution of cyclic structures and tandem MS for fragmentation patterns. X-ray crystallography may be employed if crystallizable derivatives are synthesized. Researchers must document solvent systems and temperature conditions during analysis, as conformational changes can affect spectral interpretations .

Q. What baseline assays are used to evaluate this compound's bioactivity in carbohydrate metabolism studies?

Common assays include glucose uptake inhibition in cultured hepatocytes or adipocytes, measured via fluorescent glucose analogs (e.g., 2-NBDG). Enzyme inhibition studies (e.g., glucokinase or hexokinase activity) are quantified using spectrophotometric NADH/NADPH-coupled reactions. Controls should include baseline activity measurements in the absence of this compound and comparisons with known inhibitors .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported mechanisms of this compound's enzyme inhibition?

Contradictory findings (e.g., conflicting IC₅₀ values across studies) may arise from differences in assay conditions (pH, temperature) or enzyme isoforms. Researchers should:

- Perform kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Compare results across multiple model systems (e.g., recombinant enzymes vs. cell lysates).

- Validate findings using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can researchers design dose-response studies to elucidate this compound's effects on carbohydrate metabolism?

Dose-response curves should span at least five logarithmic concentrations (e.g., 1 nM–100 μM) to capture threshold and saturation effects. In vivo studies require careful dose normalization to body weight (e.g., mg/kg in rodent models) and monitoring of plasma glucose via enzymatic assays (glucose oxidase method). Researchers must account for inter-individual variability by using matched control groups and repeated-measures ANOVA .

Q. What in vitro and in vivo models are appropriate for studying this compound's toxicological profile?

- In vitro: Primary hepatocytes or HepG2 cells for metabolic toxicity screening, with endpoints like ATP depletion (via luminescence assays) or lactate dehydrogenase (LDH) release.

- In vivo: Rodent models (e.g., Sprague-Dawley rats) dosed orally or intravenously, with histopathological analysis of liver/kidney tissues and serum metabolomics (GC-MS or LC-MS) to identify dysregulated pathways .

Q. How should researchers control variables when assessing this compound's stability under different physiological conditions?

Stability studies must control for:

- pH: Use buffered solutions (e.g., PBS at pH 7.4 vs. gastric pH 2.0).

- Temperature: Incubate samples at 37°C (physiological) vs. 4°C (storage).

- Light exposure: Protect light-sensitive samples with amber vials. Quantify degradation products via high-resolution LC-MS and report half-life (t₁/₂) calculations using first-order kinetics .

Q. What statistical frameworks are critical for analyzing this compound's dual role as a metabolic inhibitor and potential toxin?

Employ mixed-effects models to distinguish direct compound effects from confounding factors (e.g., diet-induced metabolic changes). For dose-toxicity relationships, use probit analysis to calculate LD₅₀ values. Meta-analyses of existing data should adhere to PRISMA guidelines, with heterogeneity assessed via I² statistics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.